molecular formula C22H25N3O5 B2982061 N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide CAS No. 874805-19-3

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Katalognummer: B2982061
CAS-Nummer: 874805-19-3
Molekulargewicht: 411.458
InChI-Schlüssel: XYVPMVYBGPGRJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide and its derivatives have demonstrated significant antimicrobial properties. For instance, Desai et al. (2013) synthesized a series of compounds related to this compound that showed in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus. These findings suggest potential applications in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis of Functionalized Oxazolidinones

The compound's synthesis process and modifications have been explored for developing functionalized oxazolidinones. Park et al. (2003) conducted research on the stereoselective synthesis of oxazolidinones from chiral aziridines, which provides insights into the compound's synthesis and potential modifications for various applications (Park et al., 2003).

Aldose Reductase Inhibitors for Diabetic Complications

The compound and its derivatives have been evaluated for their role as aldose reductase inhibitors, which can be significant in treating diabetic complications. A study by Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and found some to exhibit high inhibitory potency against aldose reductase, an enzyme involved in diabetic complications. This points towards potential therapeutic applications in diabetes management (Ali et al., 2012).

Antitumor and Anticancer Applications

Research has also explored the compound's applications in antitumor and anticancer treatments. Kawakami et al. (1998) synthesized rhodacyanine dyes with a 4-oxothiazolidine moiety, highlighting the potential of such compounds in tumor inhibition and treatment. These findings open up possibilities for the compound's use in developing novel antitumor agents (Kawakami et al., 1998).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized new derivatives involving the compound that demonstrated properties useful for photodynamic therapy, a technique used in cancer treatment. The study highlights the compound's potential role in developing Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Improved Safety Profile in Antibacterial Agents

Gordeev and Yuan (2014) described a novel oxazolidinone agent with high activity against Gram-positive pathogens and a reduced potential for adverse effects like myelosuppression and monoamine oxidase inhibition. This research emphasizes the compound's utility in developing safer antibacterial agents (Gordeev & Yuan, 2014).

Eigenschaften

IUPAC Name

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-15-3-5-16(6-4-15)13-23-20(26)21(27)24-14-19-25(11-12-30-19)22(28)17-7-9-18(29-2)10-8-17/h3-10,19H,11-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVPMVYBGPGRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.